Mutagenic Potency in Human CYP2E1-Expressing Cells: Head-to-Head Comparison
In V79-hCYP2E1-hSULT1A1 cells, 2,4',6-Trichlorobiphenyl (PCB 32) induces micronuclei and gene mutations at a potency one order of magnitude lower than 2,3,3'- and 2,3,4'-trichlorobiphenyls (PCBs 20 and 22), but slightly higher than 2,6-dichlorobiphenyl (PCB 10) [1]. This distinct potency profile, driven by its ortho-chlorination pattern, differentiates it from other tri-chlorinated congeners and underscores its specific toxicological relevance.
| Evidence Dimension | Mutagenic Potency (Relative) |
|---|---|
| Target Compound Data | ~1× (baseline) |
| Comparator Or Baseline | 2,3,3'-Trichlorobiphenyl (PCB 20) and 2,3,4'-Trichlorobiphenyl (PCB 22) ≈10× |
| Quantified Difference | ≈10-fold lower |
| Conditions | V79-hCYP2E1-hSULT1A1 cells, Hprt mutagenicity and micronucleus assays |
Why This Matters
Researchers studying human CYP2E1-mediated PCB toxicity require congener-specific potency data; PCB 32 serves as a critical comparator for structure-activity relationship (SAR) studies of lower chlorinated PCBs.
- [1] Chen Y, Zhu N, Luo Y, Hu K, Liu Y. Featured structure-activity relationships for some tri- and tetrachlorobiphenyls in human CYP2E1-activated mutagenicity — impact of the extent of ortho-chlorination. Chemosphere. 2018;210:467-475. doi:10.1016/j.chemosphere.2018.06.169. View Source
